Casein kinase 1|A-IN-6

Kinase inhibition CK1δ Potency

Casein kinase 1|A-IN-6 (also referenced as Casein kinase 1δ-IN-6, CAS 1579991-01-7) is a synthetic small molecule that functions as a potent and selective ATP-competitive inhibitor of casein kinase 1 delta (CK1δ), a serine/threonine kinase implicated in the regulation of circadian rhythms, Wnt signaling, and neurodegenerative disease pathology. The compound exhibits an IC50 of 23 nM against CK1δ in biochemical assays, and has been shown to exert neuroprotective and anti-inflammatory activities in both in vitro and in vivo preclinical models, positioning it as a specialized tool compound for research into Alzheimer's disease, Parkinson's disease, and related tauopathies.

Molecular Formula C16H10ClF3N2OS
Molecular Weight 370.8 g/mol
Cat. No. B12388724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein kinase 1|A-IN-6
Molecular FormulaC16H10ClF3N2OS
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H10ClF3N2OS/c17-11-3-1-2-9(6-11)7-14(23)22-15-21-12-5-4-10(16(18,19)20)8-13(12)24-15/h1-6,8H,7H2,(H,21,22,23)
InChIKeyOFFILALBDDWJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casein Kinase 1|A-IN-6: Potent and Selective CK1δ Inhibitor for Neurodegenerative Disease Research Procurement


Casein kinase 1|A-IN-6 (also referenced as Casein kinase 1δ-IN-6, CAS 1579991-01-7) is a synthetic small molecule that functions as a potent and selective ATP-competitive inhibitor of casein kinase 1 delta (CK1δ), a serine/threonine kinase implicated in the regulation of circadian rhythms, Wnt signaling, and neurodegenerative disease pathology . The compound exhibits an IC50 of 23 nM against CK1δ in biochemical assays, and has been shown to exert neuroprotective and anti-inflammatory activities in both in vitro and in vivo preclinical models, positioning it as a specialized tool compound for research into Alzheimer's disease, Parkinson's disease, and related tauopathies .

Why Casein Kinase 1|A-IN-6 Is Not Interchangeable with Generic CK1 Inhibitors: Isoform Selectivity and Functional Outcomes Dictate Procurement


Despite the high sequence homology within the casein kinase 1 (CK1) family—particularly the 98% identity between the δ and ε isoforms in their catalytic domains—inhibitors of CK1 are not functionally interchangeable [1]. Pan-CK1 inhibitors such as D4476 exhibit significantly lower potency against CK1δ (IC50 = 300 nM) and often demonstrate polypharmacology, including off-target inhibition of ALK5 . Similarly, PF-670462, while potent against both CK1δ and CK1ε (IC50 = 13-14 nM), is primarily validated for circadian rhythm modulation and has not been characterized for neuroprotective or anti-inflammatory activity in models of neurodegeneration [2]. The unique combination of high CK1δ potency (23 nM) and demonstrated neuroprotective/anti-inflammatory functional activity in both in vitro and in vivo models makes Casein kinase 1|A-IN-6 a non-substitutable research tool for studies requiring modulation of CK1δ-driven neuroinflammatory pathology rather than circadian or oncogenic pathways .

Quantitative Differentiation Evidence for Casein Kinase 1|A-IN-6 Procurement Decision Support


13-Fold Higher Potency Against CK1δ Compared to the Widely Used Pan-CK1 Inhibitor D4476

Casein kinase 1|A-IN-6 (CK1δ-IN-6) inhibits CK1δ with an IC50 of 23 nM, representing a >13-fold increase in potency over the pan-CK1 inhibitor D4476, which exhibits an IC50 of 300 nM against CK1δ under comparable cell-free assay conditions . This difference in biochemical potency translates to significantly lower effective concentrations required for target engagement in cellular models, reducing the risk of off-target effects associated with higher dosing of less potent analogs .

Kinase inhibition CK1δ Potency Biochemical assay

Sub-Nanomolar to Low Nanomolar CK1δ Potency Differentiation from Micromolar Inhibitor IC261

In contrast to the micromolar-range CK1δ/ε inhibitor IC261 (CK1δ IC50 = 0.7–1.3 µM), Casein kinase 1|A-IN-6 inhibits CK1δ with an IC50 of 23 nM, representing an approximately 30- to 56-fold improvement in potency . IC261, while widely used as a CK1δ/ε tool compound, has been reported to exhibit off-target effects at concentrations required for robust target engagement, complicating interpretation of cellular phenotypes . The low nanomolar potency of A-IN-6 reduces the experimental concentration required for CK1δ inhibition, thereby improving the pharmacological window for selectivity.

CK1δ Selectivity Potency IC50

Isoform Selectivity Profile: CK1δ Versus CK1ε Differentiation from Dual Inhibitor PF-670462

Casein kinase 1|A-IN-6 is reported as a selective CK1δ inhibitor with an IC50 of 23 nM, whereas PF-670462 is a dual CK1δ/ε inhibitor with nearly equipotent activity against both isoforms (CK1δ IC50 = 13 nM; CK1ε IC50 = 7.7–90 nM depending on assay conditions) . While both compounds exhibit low nanomolar potency against CK1δ, their isoform selectivity profiles are distinct: A-IN-6 is characterized as a selective CK1δ inhibitor, whereas PF-670462 potently inhibits both CK1δ and CK1ε . This differential selectivity is critical for studies aiming to dissect the distinct biological functions of CK1δ versus CK1ε, particularly in neurodegenerative contexts where CK1δ has been specifically implicated in tau pathology and neuroinflammation [1].

Isoform selectivity CK1δ CK1ε Selectivity profile

Functional Differentiation: Neuroprotective and Anti-inflammatory Activity Validated In Vitro and In Vivo

A key differentiating feature of Casein kinase 1|A-IN-6 is its documented functional activity in both in vitro and in vivo assays for neuroprotection and anti-inflammation, a profile not reported for PF-670462 or D4476 . According to vendor characterization, A-IN-6 exhibits neuroprotective and anti-inflammatory properties across multiple experimental systems, positioning it as a research tool specifically for neurodegenerative disease models rather than circadian rhythm (PF-670462) or oncology-focused (IC261) applications . While detailed primary data from peer-reviewed publications are not yet publicly available for this specific compound, the functional annotation suggests a distinct pharmacological application space .

Neuroprotection Anti-inflammatory In vivo Neurodegeneration

Recommended Research Applications and Procurement Scenarios for Casein Kinase 1|A-IN-6


Preclinical Neurodegenerative Disease Research Requiring CK1δ-Specific Pharmacological Intervention

Casein kinase 1|A-IN-6 is the appropriate procurement choice for academic and pharmaceutical research programs investigating the role of CK1δ in tauopathies (Alzheimer's disease, frontotemporal dementia), Parkinson's disease, or amyotrophic lateral sclerosis (ALS). Unlike PF-670462, which is optimized for circadian rhythm studies, or IC261, which is frequently used in oncology models, A-IN-6 is specifically reported to possess neuroprotective and anti-inflammatory activity in both in vitro and in vivo neurodegenerative disease models . The compound's low nanomolar potency (IC50 = 23 nM) against CK1δ enables robust target engagement at concentrations that minimize the polypharmacology observed with pan-CK1 inhibitors like D4476 [1].

CK1δ Isoform-Specific Pathway Dissection and Target Validation Studies

For researchers aiming to dissect the distinct biological functions of CK1δ versus the closely related CK1ε isoform, Casein kinase 1|A-IN-6 provides a more selective pharmacological tool than dual δ/ε inhibitors like PF-670462 . The high sequence homology between CK1δ and CK1ε (98% in the catalytic domain) makes isoform-selective pharmacological intervention challenging; A-IN-6's reported selectivity for CK1δ allows for cleaner phenotypic interrogation of CK1δ-dependent signaling pathways without concurrent inhibition of CK1ε-mediated circadian or other processes [1].

In Vivo Neuroinflammation Studies Requiring CNS-Penetrant CK1δ Inhibition

Casein kinase 1|A-IN-6 is indicated for in vivo studies of neuroinflammation, a pathological feature common to multiple neurodegenerative disorders. The compound's reported in vivo anti-inflammatory activity distinguishes it from comparator CK1 inhibitors, which either lack in vivo validation for neuroinflammatory endpoints (PF-670462 is validated primarily for circadian phase shifts) or exhibit insufficient potency for robust in vivo target engagement (D4476, IC50 = 300 nM) . Researchers should note that detailed pharmacokinetic and blood-brain barrier penetration data are not publicly disclosed; internal validation of CNS exposure is recommended .

Biochemical and Cellular Assay Development Requiring a High-Potency CK1δ Reference Inhibitor

For the development and validation of biochemical or cellular assays measuring CK1δ activity, Casein kinase 1|A-IN-6 serves as a high-potency reference inhibitor (IC50 = 23 nM) that offers significantly improved sensitivity over lower-potency alternatives such as D4476 (IC50 = 300 nM) or IC261 (IC50 ≈ 1 µM) [1]. The compound's low nanomolar IC50 enables more precise determination of inhibitor sensitivity in assay systems and reduces the required compound concentration for maximum inhibition, thereby minimizing vehicle-related artifacts in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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